(8-Hydroxyquinolin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Hydroxyquinolin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to an 8-hydroxyquinoline moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-3-yl)boronic acid typically involves the reaction of 8-hydroxyquinoline with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(8-Hydroxyquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
(8-Hydroxyquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (8-Hydroxyquinolin-3-yl)boronic acid involves its ability to form stable complexes with various metal ions. This property is utilized in its applications as a fluorescent probe and in catalysis. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in reactivity but lacks the 8-hydroxyquinoline moiety.
(4-Hydroxyphenyl)boronic acid: Similar structure but with a phenyl group instead of quinoline.
(2-Hydroxyphenyl)boronic acid: Another similar compound with a different hydroxyl group position.
Uniqueness
(8-Hydroxyquinolin-3-yl)boronic acid is unique due to the presence of the 8-hydroxyquinoline moiety, which imparts additional reactivity and the ability to form stable metal complexes. This makes it particularly useful in applications requiring specific interactions with metal ions .
Properties
Molecular Formula |
C9H8BNO3 |
---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(8-hydroxyquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-8-3-1-2-6-4-7(10(13)14)5-11-9(6)8/h1-5,12-14H |
InChI Key |
ZVPIFHOVFBOSGC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=CC=C2)O)N=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.